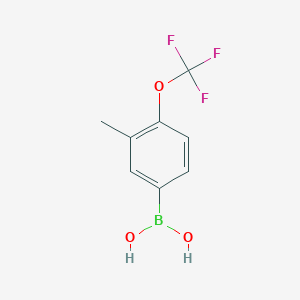

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid

CAS No.: 871362-79-7

Cat. No.: VC2817311

Molecular Formula: C8H8BF3O3

Molecular Weight: 219.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871362-79-7 |

|---|---|

| Molecular Formula | C8H8BF3O3 |

| Molecular Weight | 219.96 g/mol |

| IUPAC Name | [3-methyl-4-(trifluoromethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H8BF3O3/c1-5-4-6(9(13)14)2-3-7(5)15-8(10,11)12/h2-4,13-14H,1H3 |

| Standard InChI Key | SSYRQCUQKJTPDJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O |

| Canonical SMILES | B(C1=CC(=C(C=C1)OC(F)(F)F)C)(O)O |

Introduction

Chemical Structure and Classification

Structural Features

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid features a phenyl ring with a boronic acid group (B(OH)₂) directly attached to the aromatic system. The phenyl ring carries two substituents: a methyl group at the meta position (3-position) and a trifluoromethoxy group (-OCF₃) at the para position (4-position) relative to the boronic acid functionality. This substitution pattern creates a specific electronic and steric environment around the boronic acid group, influencing its chemical behavior.

Relationship to Other Phenylboronic Acids

This compound belongs to the broader class of substituted phenylboronic acids, which are essential reagents in organic synthesis. The presence of both methyl and trifluoromethoxy groups distinguishes it from simpler phenylboronic acids. Research on related trifluoromethoxy-substituted phenylboronic acids indicates that the -OCF₃ group imparts specific electronic properties due to its electron-withdrawing nature . The -OCF₃ group demonstrates a primarily electron-withdrawing effect, which influences the acidity of phenylboronic acids containing this substituent.

The combination of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group creates an interesting electronic distribution within the molecule that would likely affect its reactivity in various chemical transformations.

Predicted Physical and Chemical Properties

Projected Physical Properties

While specific data for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is limited, properties can be reasonably inferred from related compounds. Based on data from similar phenylboronic acids, it is likely a crystalline solid at room temperature. Related phenylboronic acids typically exhibit melting points in the range of 150-250°C . For example, 4-Trifluoromethylphenylboronic acid has a reported melting point of 245-250°C .

In terms of solubility, the compound would likely show limited water solubility but good solubility in polar organic solvents such as methanol and DMSO, as observed with related compounds . The presence of the trifluoromethoxy group would enhance lipophilicity, while the boronic acid moiety contributes to hydrogen bonding capabilities.

Anticipated Chemical Reactivity and Acidity

The chemical reactivity of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is primarily determined by the boronic acid functionality, with modification by the ring substituents. Studies on trifluoromethoxy-substituted phenylboronic acids demonstrate that the acidity is influenced by the position of the substituent .

The electron-withdrawing effect of the trifluoromethoxy group increases the acidity of phenylboronic acids. Research has shown that para and meta (trifluoromethoxy)phenylboronic acid isomers exhibit higher acidity than unsubstituted phenylboronic acid, with pKa values approximately one unit lower than the parent compound (which has a pKa of 8.8) . The presence of the methyl group at the meta position may partially counteract this electron-withdrawing effect.

Based on these observations, (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid would likely exhibit moderate acidity, with a pKa value between those of unsubstituted phenylboronic acid and para-(trifluoromethoxy)phenylboronic acid.

Comparative Analysis

Comparison with Related Trifluoromethoxy-Substituted Compounds

| Compound | pKa Value | Method |

|---|---|---|

| Phenylboronic acid | 8.8 | Potentiometric |

| para-(Trifluoromethoxy)phenylboronic acid | ~7.8 | Potentiometric |

| meta-(Trifluoromethoxy)phenylboronic acid | ~7.8 | Potentiometric |

| ortho-(Trifluoromethoxy)phenylboronic acid | >8.8 | Potentiometric |

| para-(Trifluoromethyl)phenylboronic acid | ~7.8 | Potentiometric |

Note: Values are approximated from the described trends in reference .

This comparison reveals that the trifluoromethoxy group in para and meta positions increases acidity (lower pKa), while in the ortho position, steric factors predominate and actually decrease acidity relative to unsubstituted phenylboronic acid .

Molecular Structure and Supramolecular Assembly

The molecular structure of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid would likely show characteristics similar to other phenylboronic acids. X-ray crystallographic studies of related compounds have revealed that the boronic acid group typically adopts a non-planar conformation relative to the aromatic ring .

For para-substituted (trifluoromethoxy)phenylboronic acid, the boronic group deviates by approximately 16.9° to 23.4° from the aromatic ring plane . This twist allows molecules to avoid steric repulsion when forming hydrogen-bonded dimers, a common feature in the crystal structures of arylboronic acids.

The supramolecular assembly of (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid would likely involve hydrogen-bonded dimers that further associate through side hydrogen bonds to form extended structures. In para-substituted (trifluoromethoxy)phenylboronic acid, these dimers arrange in pairs that propagate along a crystal direction in an alternate fashion . The trifluoromethoxy group would also participate in weak C-H···F and F···B interactions that influence the higher levels of supramolecular organization.

Research Gaps and Future Directions

Suggested Areas for Further Investigation

Future research on (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid should address the following areas:

-

Comprehensive physical and spectroscopic characterization

-

Single-crystal X-ray diffraction studies to determine precise molecular geometry and supramolecular organization

-

Detailed investigation of reactivity in various coupling reactions, particularly examining how the unique substitution pattern influences yield and selectivity

-

Stability studies under different pH conditions and temperatures

-

Exploration of potential applications in medicinal chemistry, particularly leveraging the trifluoromethoxy group's properties

-

Comparative studies with other disubstituted phenylboronic acids to establish structure-property relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume